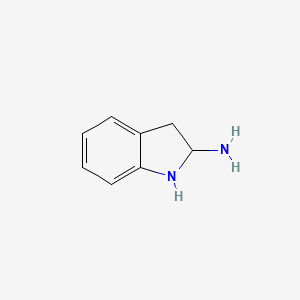

Indolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2,3-dihydro-1H-indol-2-amine |

InChI |

InChI=1S/C8H10N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5,9H2 |

InChI Key |

NUYJLLQGQBOLRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Indolin 2 Amine and Functionalized Indoline Systems

Asymmetric Synthesis of Chiral Indolin-2-amine Derivatives

Stereoselective Introduction of the 2-Amino Group

The direct, stereoselective installation of an amino group at the C2 position of the indoline (B122111) ring is a key challenge. Several methodologies have emerged to address this, primarily relying on asymmetric catalysis.

One prominent approach involves the asymmetric hydrogenation of imine or enamine precursors. For instance, rhodium and iridium complexes with chiral diphosphine or bisphosphine-thiourea ligands have been successfully employed to hydrogenate unprotected indoles, yielding chiral indoline derivatives with excellent enantioselectivities, often exceeding 99% ee sci-hub.sechinesechemsoc.org. These systems typically benefit from the presence of a Brønsted acid, which activates the substrate by forming reactive iminium intermediates that are subsequently reduced chinesechemsoc.org.

Organocatalysis has also provided effective routes. Chiral phosphoric acids (CPAs) have been utilized to catalyze enantioselective [3+2] cycloaddition reactions of various substrates, such as β-substituted enecarbamates, with quinone diimides, leading to 2,3-disubstituted 2-aminoindolines with high yields and excellent enantioselectivities acs.org. Another organocatalytic strategy involves the use of chiral Brønsted acids to promote the enantioselective addition of amines to indolenine precursors sci-hub.se.

Cobalt(II)-based metalloradical catalysis has demonstrated a novel C-C bond formation strategy for the stereoselective synthesis of chiral indolines via enantioselective radical alkylation of C(sp³)-H bonds. This method activates aryldiazomethanes as radical precursors, enabling enantioselective intramolecular radical alkylation to construct 2-substituted indolines with high yields and excellent enantioselectivities nih.govrsc.orgnih.gov.

Palladium-catalyzed decarboxylative asymmetric amination (DAA) of vinyl benzoxazepinones has emerged as a facile approach for constructing chiral 2-vinyl-2-aryl/alkyl indoline frameworks acs.orgx-mol.netacs.org. This method yields diverse C2-quaternary indolines with good yields and high enantioselectivities, often exceeding 97% ee.

Table 1: Representative Methods for Stereoselective Introduction of the 2-Amino Group

| Method Type | Catalyst/Reagent System | Substrate Type | Typical Yield | Enantioselectivity (ee) | References |

| Asymmetric Hydrogenation | Ir/bisphosphine-thiourea ligand | Unprotected indoles | Good to High | 86–99% | sci-hub.sechinesechemsoc.org |

| Organocatalysis (CPA) | Chiral Phosphoric Acid (CPA) | Ene/thienecarbamates, cyclic enamides | Up to 98% | Up to 99% | acs.org |

| Metalloradical Catalysis | Co(II)-based system with chiral ligand (e.g., QingPhyrin) | ortho-aminoaryldiazomethanes | High | Excellent | nih.govrsc.orgnih.gov |

| Pd-Catalyzed DAA | Pd catalyst | Vinyl benzoxazepinones | Good | Up to 97% | acs.orgx-mol.netacs.org |

| Organocatalysis (Brønsted Acid) | Chiral Brønsted Acids | Indolenines or related electrophiles | Varies | High | sci-hub.se |

Control of Stereogenic Centers in Indoline-Based Systems

Beyond the direct introduction of the C2 amino group, significant efforts have been dedicated to controlling stereochemistry at various positions within the indoline scaffold, leading to complex chiral indoline derivatives.

Asymmetric Cyclization Reactions: Many strategies involve the construction of the indoline ring itself through asymmetric cyclization processes. Palladium-catalyzed asymmetric Heck cyclizations of 2-alkyl/arylindoles have been employed to synthesize chiral indolines with good yields and excellent enantiomeric excesses (up to 99% ee) sci-hub.se. Similarly, nickel-catalyzed asymmetric reductive Heck reactions of aryl chlorides have proven effective for accessing substituted indolines with high enantioselectivity ntu.edu.sg. Intramolecular arylation/alkynylation reactions and dearomative spiroannulations of indoles have also been developed to construct indoline structures with defined stereocenters, including C2-quaternary stereocenters sci-hub.sechemrxiv.org.

Diastereoselective Reactions: Diastereoselective approaches are crucial for controlling relative stereochemistry. For instance, palladium-catalyzed dearomative indole (B1671886) bisfunctionalization via arylcyanation has been reported to form diverse indoline scaffolds with congested stereocenters and high diastereoselectivity nih.gov. The regioselectivity of alkyne iminium ion cyclization can be switched using an internal hydroxy group, leading to cyclic ether-fused 1,2-dihydroquinolines, and can be applied to stereoselective construction of trans-2,3-disubstituted indolines rsc.org.

Chiral Pool Synthesis: The use of readily available chiral starting materials, known as chiral pool synthesis, offers another avenue for controlling stereochemistry. L-phenylalanine has been utilized for the chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5% ee) through nitration followed by intramolecular cyclization researchgate.net. Indole-2-carboxylic acid and indoline-2-carboxylic acid are recognized as common building blocks, and their chiral forms can be obtained via resolution or chiral pool synthesis researchgate.netsioc-journal.cn.

Kinetic Resolution and Chiral Auxiliaries: While not explicitly detailed in the provided search results for C2-aminoindolines, general strategies for controlling stereogenic centers in other indoline systems include kinetic resolution of racemic intermediates and the use of chiral auxiliaries to direct stereoselective transformations. For example, some 3,3-disubstituted 3H-indoles can undergo kinetic resolution during hydrogenation, yielding chiral 2,3,3-trisubstituted indolines sci-hub.se.

Table 2: Strategies for Controlling Stereogenic Centers in Indoline Systems

| Strategy | Key Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Typical Yield | References |

| Asymmetric Cyclization | Pd-catalyzed Heck cyclization | Pd catalyst, chiral ligands | High ee | Good | sci-hub.sentu.edu.sg |

| Asymmetric Cyclization | Ni-catalyzed reductive Heck reaction | Ni catalyst | High ee | Good | ntu.edu.sg |

| Asymmetric Dearomatization | Spiroannulation of indoles | Pd catalyst | C2-quaternary center | Varies | chemrxiv.org |

| Diastereoselective Bisfunctionalization | Pd-catalyzed arylcyanation | Pd catalyst | High dr | Varies | nih.gov |

| Alkyne Iminium Ion Cyclization | Intramolecular cyclization | Varies (e.g., acid catalysis) | trans-2,3-disubstituted | Varies | rsc.org |

| Chiral Pool Synthesis | Nitration, cyclization | Urea nitrate/H₂SO₄, bromination | High ee (>99.5%) | Moderate | researchgate.net |

| Kinetic Resolution | Asymmetric hydrogenation of 3H-indoles | Ru(II)-complexes with chiral diamines | High ee | Varies | sci-hub.se |

Derivatization Strategies for this compound Precursors

The indoline-2-amine scaffold and its precursors offer multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives.

Modification of the Amino Group: The primary amino group at the C2 position is a versatile handle for derivatization. It can readily undergo acylation, sulfonylation, and alkylation to form amides, sulfonamides, and secondary or tertiary amines, respectively lookchem.com. N-hydroxy-2-aminoindoles, for instance, can be reduced to the corresponding 2-aminoindoles or derivatized via O-alkylation or O-acylation lookchem.com.

Functionalization of the Indoline Core: The aromatic ring of the indoline system can be modified through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The N1 position of the indoline ring can also be alkylated or otherwise functionalized. These modifications can be performed on the indoline-2-amine itself or on its precursors, often requiring temporary protection of the C2 amino group to ensure selective reactions lookchem.commdpi.comorganic-chemistry.org.

Cascade and Multicomponent Reactions: More complex derivatization strategies involve cascade or multicomponent reactions that build upon the indoline core. For example, reactions involving indoles, CS₂, and nitroarenes can lead to stereoselective synthesis of (Z)-3-((arylamino)methylene)indoline-2-thiones, which can then be further derivatized into biologically active thieno[2,3-b]indole and thiopyrano[2,3-b]indole skeletons researchgate.net. Similarly, organocatalytic cascade reactions can be used to synthesize spirooxindole γ-lactams from 3-aminoindolin-2-ones and α,β-unsaturated aldehydes rsc.org.

Table 3: Common Derivatization Strategies for Indoline-2-amine Precursors

| Reaction Type | Target Functional Group/Position | Reagents/Conditions | Outcome/Product Type | References |

| N-Acylation/Sulfonylation | C2-Amino group | Acid anhydrides, sulfonyl chlorides, bases | Amides, Sulfonamides | lookchem.com |

| N-Alkylation | C2-Amino group | Alkyl halides, bases | Secondary/Tertiary amines | lookchem.com |

| O-Alkylation/Acylation | N-Hydroxy group (of N-hydroxy-2-aminoindoles) | Alkyl halides, diazomethane, acetic anhydride, pyridine | N-methoxy, N-acetoxy derivatives | lookchem.com |

| Electrophilic Aromatic Substitution | Aromatic ring (C4-C7) | Halogenating agents, nitrating agents, Lewis acids | Halogenated, nitrated, acylated indoline derivatives | lookchem.commdpi.comorganic-chemistry.org |

| N1-Alkylation | Indoline Nitrogen (N1) | Alkyl halides, bases | N1-alkylated indoline derivatives | mdpi.comnih.gov |

| Multicomponent Reactions | Various positions | Indoles, CS₂, nitroarenes; α,β-unsaturated aldehydes | Indoline-2-thiones, spirooxindole γ-lactams | researchgate.netrsc.org |

| Reductive Cyclization | Formation of indoline ring | Various catalysts (e.g., Pd, Ni) | Functionalized indolines, spiroindolines | sci-hub.sentu.edu.sg |

Compound List:

this compound

Indoline

Indole

Indolenine

Indolin-3-one

Indoline-2-carboxylic acid

N-hydroxy-2-aminoindoles

Spiroindolines

Pyrroloindolines

Quinolinone-based polycyclic indoles

Reactivity and Mechanistic Organic Chemistry of Indolin 2 Amine

Chemical Transformations of the Indoline (B122111) Ring System

The indoline ring system is a versatile scaffold that can undergo a variety of transformations, including aromatization through dehydrogenation, structural reorganization via rearrangements, and the introduction of new substituents through functionalization reactions.

Dehydrogenation Reactions of Indolines

The dehydrogenation of the indoline core to its corresponding indole (B1671886) is a thermodynamically favorable process that restores the aromaticity of the heterocyclic ring. This transformation is a common final step in many indole syntheses and has been achieved using a wide range of reagents and catalysts. The reaction mechanism generally involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring.

Mechanistic studies on analogous systems, such as the cytochrome P450-catalyzed dehydrogenation of 3-methylindole, suggest that the reaction can proceed via a rate-limiting hydrogen atom abstraction from a carbon adjacent to the nitrogen. nih.gov In the context of drug metabolism, the dehydrogenation of the indoline-containing drug indapamide (B195227) to its indole form is catalyzed by the enzyme CYP3A4. nih.gov

Various catalytic systems have been developed for the efficient dehydrogenation of indolines. These include both heterogeneous and homogeneous catalysts, as well as photocatalytic methods. For instance, the dehydrogenation of 2-methylindoline (B143341) has been studied on Platinum surfaces, providing insight into the reaction pathway on metal catalysts. nih.gov A novel visible light photoredox process has also been developed for indoline oxidation, utilizing an iridium photosensitizer in conjunction with a perester oxidant, which was successfully applied in the synthesis of Elbasvir. rsc.org

Below is a table summarizing various catalytic systems used for the dehydrogenation of indoline derivatives.

| Catalyst/Reagent System | Substrate | Conditions | Product | Yield | Reference |

| CYP3A4 Enzyme | Indapamide | In vitro metabolism | Dehydroindapamide | N/A | nih.gov |

| Ir photocatalyst / Perester | Substituted Indoline | Visible Light, Flow Chemistry | Corresponding Indole | High | rsc.org |

| Pt(111) surface | 2-Methylindoline | Heating under vacuum | 2-Methylindole | N/A | nih.gov |

| RuO₂/Al₂O₃ | Aliphatic Amines | Air, Continuous Flow | Nitriles | Up to 77% | kaust.edu.sa |

Ring Transformations and Rearrangements in Indoline Chemistry

Beyond simple aromatization, the indoline skeleton can undergo more complex ring transformations and rearrangements. These reactions can alter the core structure, leading to the formation of different heterocyclic systems or rearranged indoline products.

A notable example involves the rearrangement of 3-amino-2-hydroxyindolines, which serve as precursors for "indole editing." nih.gov In a process promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), these hemiaminals undergo a ring-switch sequence to afford 2-arylindoles. This transformation proceeds under mild conditions and highlights the utility of using a cyclic hemiaminal as a transient α-amino aldehyde surrogate to achieve skeletal reorganization. nih.gov

Another class of transformations involves the ring expansion of related indole derivatives into quinolines. While starting from an indole, the mechanism involves dearomatization to an indolenine intermediate, nucleophilic attack, and subsequent rearrangement, which are reaction types applicable to the chemistry of the less stable indoline core. nih.gov These processes demonstrate that under the appropriate conditions, the five-membered pyrrolidine (B122466) ring of the indoline system can be expanded to a six-membered ring.

Functionalization at the Indoline Core

Direct functionalization of the indoline core, particularly at the C-H bonds of the benzene (B151609) ring or the C3 position, allows for the introduction of various substituents without altering the fundamental ring structure. These reactions are crucial for synthesizing diverse libraries of indoline-based compounds.

The α-position to the nitrogen (C2) is activated, but since the subject compound is already substituted at C2, functionalization often targets the C3 position or the aromatic ring. A one-pot, three-component reaction between an N-(2-formylaryl)sulfonamide, a secondary amine, and calcium carbide can produce 2-methylene-3-aminoindolines, which represents a functionalization at the C3 position. acs.org

Protecting-group-free methods for the α-functionalization of cyclic secondary amines have been developed, which typically involve deprotonation followed by hydride transfer to generate an imine intermediate that is then captured by a nucleophile. nih.gov While broadly applicable, this strategy would modify the N-H bond of the indoline nitrogen rather than a C-H bond on the core of an existing indolin-2-amine structure. The presence of the amine N-H bond can interfere with many transition-metal-catalyzed C-H functionalization protocols, often necessitating the use of a protecting group on the indoline nitrogen. nih.gov

Reactivity of the Exocyclic 2-Amino Group

The exocyclic amino group at the C2 position is a key determinant of the reactivity of this compound. Its lone pair of electrons makes it both basic and nucleophilic, enabling it to participate in a wide array of chemical reactions.

Nucleophilic Characteristics of the Amine Moiety

Like other primary amines, the 2-amino group of this compound is nucleophilic. youtube.com A nucleophile is an electron-pair donor that attacks an electron-deficient center (an electrophile). organic-chemistry.orgwikipedia.org The reactivity of the amine is attributed to the lone pair of electrons on the nitrogen atom. youtube.com

This nucleophilicity allows this compound to react with a variety of electrophiles in nucleophilic substitution and addition reactions. Common reactions for primary amines include:

Alkylation: Reaction with alkyl halides in an S_N2-type process to form secondary amines. The reaction can proceed further to form tertiary amines and quaternary ammonium (B1175870) salts. organic-chemistry.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common method for protecting the amino group or for synthesizing more complex molecules.

Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases).

The nucleophilicity of an amine is closely related to its basicity; stronger bases are generally stronger nucleophiles. organic-chemistry.org However, steric hindrance around the nitrogen atom can reduce nucleophilicity without significantly affecting basicity. The location of the amino group at the C2 position of the indoline ring may impart some steric constraints compared to a simple acyclic amine.

Amine-Directed Chemical Processes

The 2-amino group, either in its free form or as a derivative (e.g., an amide), can direct subsequent chemical reactions. This directing effect can be crucial for achieving regioselectivity in the functionalization of the indoline scaffold.

One of the most powerful strategies in aromatic chemistry is directed ortho-metalation, where a functional group directs deprotonation to an adjacent position on an aromatic ring. While the free amino group is often too acidic for this, its acylated derivative (an amide) is an excellent directing group. It is plausible that an N-acylated this compound could direct lithiation to the C7 position of the indoline ring, allowing for the introduction of various electrophiles at that site.

Furthermore, the amine can be a key participant in cascade reactions. For example, in the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form a new ring. wikipedia.org While this compound is not a classical Pictet-Spengler substrate, its amino group could initiate a similar cascade. For instance, it could react with an aldehyde and an alkyne in a multi-component reaction, where the initial amine-aldehyde condensation directs the subsequent steps of the transformation to build complex heterocyclic structures. organic-chemistry.org

Elucidation of Reaction Mechanisms Pertaining to this compound Synthesis and Derivatization

The synthesis and derivatization of this compound and its related structures are underpinned by complex reaction mechanisms that dictate product formation, yield, and stereoselectivity. A thorough understanding of these mechanisms is crucial for the rational design of synthetic routes and the development of novel derivatives. This section delves into the computational analysis of reaction pathways and the critical role of intermediates in the transformations involving the indoline scaffold, with a specific focus on their relevance to this compound.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related indoline and indolin-2-one syntheses. These studies provide a theoretical framework for understanding the potential reaction pathways and transition states involved in the formation and derivatization of this compound.

One of the prominent methods for indoline synthesis is the palladium-catalyzed intramolecular C(sp²)–H amination of β-arylethylamine substrates. Mechanistic studies, supported by computational models, suggest a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This cycle is proposed to involve C-H palladation, oxidation of the palladium center, and subsequent C-N reductive elimination to form the indoline ring. organic-chemistry.org DFT calculations on similar systems have been employed to determine the energetics of these steps, identify the rate-determining step, and rationalize the observed regioselectivity.

For instance, in the synthesis of 2,2-disubstituted indolin-3-ones, DFT calculations have provided detailed insights into the reaction mechanism. nih.gov These calculations revealed a pathway involving the formation of an O-iodoenolate intermediate, followed by a 1,3-migration of a hypervalent iodine fragment to a C-iodoenolate species. nih.gov The subsequent intramolecular cyclization proceeds via a transition state with a calculated energy barrier, leading to the formation of the indoline core. nih.gov Natural Bond Orbital (NBO) analysis has been used in such studies to understand the charge distribution in the reactants and intermediates, thereby explaining the observed reactivity. nih.gov

The table below summarizes key findings from computational studies on indoline synthesis, which can be extrapolated to hypothesize the mechanistic aspects of this compound formation.

| Reaction Type | Computational Method | Key Findings | Postulated Relevance to this compound Synthesis |

| Pd-catalyzed Intramolecular C-H Amination | DFT | Proposes a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and C-N reductive elimination. organic-chemistry.org | A similar palladium-catalyzed pathway could be envisioned for the cyclization of a suitably substituted aniline (B41778) derivative to form an this compound precursor. |

| Oxidative Cyclization for Indolin-3-one Synthesis | DFT (B3LYP) | Elucidates a multi-step mechanism with O-iodoenolate and C-iodoenolate intermediates and calculates the energy barrier for the cyclization step. nih.gov | The general principles of nucleophilic attack by the amino group on an activated precursor, and the associated transition states, are likely to be applicable to this compound synthesis. |

It is important to note that the presence of the amino group at the 2-position in this compound would significantly influence the electronic properties of the reacting system compared to an indolin-2-one. This would, in turn, affect the energies of the intermediates and transition states. Future computational studies specifically targeting this compound are needed to provide a more accurate and detailed mechanistic picture.

The formation and reaction of this compound and its derivatives proceed through various transient species or intermediates that are crucial in defining the reaction outcome. While direct experimental observation of these intermediates can be challenging due to their high reactivity and short lifetimes, their existence is often inferred from trapping experiments, spectroscopic studies, and computational modeling.

In the context of indoline synthesis through dearomatization of indoles, preliminary mechanistic studies point towards the involvement of radical intermediates. acs.org For example, in the photoredox-catalyzed dearomatization of indole derivatives with secondary amines, alkyl-substituted α-amino radicals are proposed as key intermediates. acs.org These radicals are thought to be generated from the reduction of in situ formed iminium ions. acs.org Similarly, the electrochemical oxidative dearomatization of indoles is believed to proceed through radical cation intermediates. acs.org

For palladium-catalyzed reactions, organometallic intermediates play a pivotal role. As mentioned previously, the intramolecular C-H amination to form indolines likely proceeds through a palladacycle intermediate. organic-chemistry.org The stability and reactivity of this intermediate, which are influenced by the ligands on the palladium center and the electronic nature of the substrate, will dictate the efficiency of the cyclization.

The table below outlines some of the key intermediates postulated in the synthesis of the indoline scaffold and their potential relevance to this compound transformations.

| Reaction Type | Key Intermediate(s) | Method of Postulation | Potential Role in this compound Chemistry |

| Photoredox-catalyzed Dearomatization of Indoles | α-Amino radicals, Iminium ions. acs.org | Mechanistic studies. acs.org | Derivatization of this compound could potentially proceed through similar radical or ionic intermediates under photoredox conditions. |

| Electrochemical Dearomatization of Indoles | Radical cations. acs.org | Mechanistic hypothesis. acs.org | Electrochemical synthesis or modification of this compound might involve the formation of a radical cation of the indoline core. |

| Pd-catalyzed Intramolecular C-H Amination | Palladacycle. organic-chemistry.org | Mechanistic studies. organic-chemistry.org | The synthesis of this compound via a palladium-catalyzed route would likely involve the formation of a palladium-nitrogen intermediate prior to or during the cyclization step. |

| Synthesis of Indolin-2-one Derivatives | O-iodoenolate, C-iodoenolate. nih.gov | DFT Calculations. nih.gov | While specific to the indolin-2-one synthesis, this highlights the potential for enolate-type intermediates in the formation of precursors to this compound. |

Understanding the nature and reactivity of these intermediates is fundamental to controlling the selectivity and efficiency of synthetic routes to this compound and its derivatives. Further research, combining experimental and computational approaches, is necessary to isolate or characterize these transient species and fully elucidate their role in the reaction mechanisms.

Spectroscopic Characterization Methodologies in Indolin 2 Amine Research

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (LC/MS-MS, HDMSE)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and structural elucidation of organic molecules. It involves fragmenting a selected precursor ion and analyzing the resulting product ions. High-definition mass spectrometry (HDMSE) offers enhanced resolution and mass accuracy, providing more detailed fragmentation patterns and enabling the characterization of complex mixtures mdpi.comtechscience.com.

In the analysis of Indolin-2-amine, LC-MS/MS can provide its molecular weight and characteristic fragmentation patterns, which are unique fingerprints for identification. For example, studies on related indole (B1671886) derivatives have shown that fragmentation often involves the loss of specific functional groups or molecular fragments, yielding product ions that can be used to confirm the compound's structure nih.govresearchgate.net. HDMSE further refines this by providing accurate mass measurements for both precursor and fragment ions, allowing for the determination of elemental compositions of these fragments and increasing confidence in structural assignments mdpi.comtechscience.comresearchgate.netlcms.cz. This technique is particularly valuable for identifying low-level impurities or degradation products in research samples.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from lower energy molecular orbitals (like HOMO) to higher energy molecular orbitals (like LUMO) libretexts.org. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its conjugated systems and chromophores libretexts.orguomustansiriyah.edu.iq.

For this compound, UV-Vis spectroscopy would typically reveal absorption bands corresponding to π→π* and n→π* electronic transitions. The presence of the indole ring system, with its conjugated π electrons, contributes to absorption in the UV region. Specific absorption maxima (λmax) would indicate the energy required for these electronic transitions. Research on similar indole derivatives indicates that these transitions often occur in the ultraviolet region, with reported λmax values for related compounds ranging from approximately 265 nm to 323 nm, depending on substituents and the specific electronic environment jmchemsci.comjmchemsci.com. Changes in the UV-Vis spectrum, such as shifts in absorption maxima (hypsochromic or bathochromic shifts), can provide information about the electronic effects of substituents or interactions with other molecules uomustansiriyah.edu.iq.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. It provides precise information about bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice (crystal packing) bohrium.comscirp.orgeurjchem.comresearchgate.net. Obtaining single crystals of this compound suitable for X-ray diffraction allows for an unambiguous determination of its molecular geometry.

While specific X-ray crystallographic data for this compound itself was not found in the provided search results, studies on related indoline (B122111) derivatives and fused indoline systems have reported detailed crystal structures bohrium.comeurjchem.comresearchgate.netresearchgate.net. These studies reveal how molecules pack in the solid state, often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···O, O-H···O) and C-H···π interactions bohrium.comeurjchem.comresearchgate.netresearchgate.net. The precise arrangement of atoms and the resulting molecular conformation obtained from X-ray crystallography are critical for understanding physical properties and for computational modeling.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative chemical method used to determine the elemental composition of a pure compound. It provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. These experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula to verify its purity and stoichiometry researchgate.netresearchgate.netmdpi.com.

For this compound, elemental analysis would involve determining the precise percentages of C, H, and N. The molecular formula for this compound is C₈H₁₀N₂. Based on this formula, the theoretical elemental composition is:

Carbon (C): (8 × 12.011) / 114.148 × 100% = 66.64%

Hydrogen (H): (10 × 1.008) / 114.148 × 100% = 8.81%

Nitrogen (N): (2 × 14.007) / 114.148 × 100% = 24.55%

Experimental results from elemental analysis that closely match these theoretical percentages would strongly support the proposed structure and purity of synthesized this compound researchgate.netresearchgate.netmdpi.com. For instance, a study on a related indoline derivative reported elemental analysis confirming its composition mdpi.com.

Computational and Theoretical Chemistry Studies of Indolin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are widely applied to the indoline (B122111) scaffold and its derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.netmdpi.com

In a typical DFT study on an indoline-based molecule, the geometry is optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, calculations on related indolin-2-one structures using the B3LYP functional with a 6-311+G basis set have shown good agreement between the calculated bond lengths and those determined experimentally. nih.gov These optimized structures are crucial for subsequent calculations of other molecular properties.

Vibrational frequency analysis is another key application of DFT. The calculated harmonic vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov This analysis provides a detailed picture of the molecule's dynamic behavior.

Table 1: Representative Optimized Geometrical Parameters for Indole (B1671886) Derivatives using DFT Note: This table presents typical data for the indole core, which is structurally related to indolin-2-amine, as direct data for this compound is not available. The values are illustrative of the outputs from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | N1-C7a | 1.39 Å |

| Bond Angle | C2-N1-C7a | 108.5° |

| Bond Angle | N1-C2-C3 | 110.2° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, while the LUMO would be distributed over the heterocyclic ring system.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of the classic Lewis structure picture, including lone pairs, bonds, and antibonds. uni-muenchen.dewikipedia.org This method allows for the investigation of charge transfer and intramolecular interactions. researchgate.netwisc.edu By analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the delocalization of electron density, which is a key factor in molecular stabilization. For this compound, NBO analysis would reveal the nature of the C-N and C-C bonds, the hybridization of the atoms, and the extent of electron delocalization from the amine lone pair into the ring system.

Table 2: Illustrative FMO Data for Indoline-based Structures Note: This table provides example data for related compounds to illustrate the outputs of FMO analysis.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indolin-2-one derivative | -6.2 | -1.8 | 4.4 |

| Substituted Indole | -5.8 | -1.5 | 4.3 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.govsparkle.pro.br Green areas represent neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The hydrogen atoms of the amine group and the N-H group of the indoline ring would exhibit positive potential (blue), identifying them as hydrogen bond donor sites. The aromatic ring would show a mixed potential, with the π-electron cloud contributing to a generally negative potential above and below the plane of the ring.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, optical data storage, and telecommunications. nih.govnih.gov Organic molecules with extensive π-conjugated systems and significant charge asymmetry often possess large NLO responses. Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new molecules.

The key NLO parameters calculated are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. For molecules like this compound, the presence of the electron-donating amine group attached to the π-system of the indoline ring can induce the intramolecular charge transfer necessary for significant NLO activity. Theoretical calculations on related indoline and indole derivatives have explored how different substituents can modulate these properties. nih.gov

Table 3: Calculated NLO Properties for a Representative Organic Molecule Note: This table shows typical NLO parameters that would be calculated for a molecule like this compound.

| Property | Symbol | Typical Calculated Value |

|---|---|---|

| Dipole Moment | μ | 2.5 D |

| Mean Polarizability | ⟨α⟩ | 1.5 x 10-23 esu |

| Total First Hyperpolarizability | βtot | 8.0 x 10-30 esu |

Intermolecular Interactions and Crystal Packing Analyses

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties. For indoline derivatives, the crystal packing is typically dominated by a combination of hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov

The amine (-NH2) and the secondary amine (-NH-) groups in this compound are excellent hydrogen bond donors, while the nitrogen atom of the amine group can also act as a hydrogen bond acceptor. These interactions are expected to play a primary role in the formation of supramolecular assemblies. Furthermore, the planar aromatic portion of the indoline ring facilitates π–π stacking interactions between adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in interactions and the relative importance of different types of contacts (e.g., H···H, C···H, N···H).

Theoretical Investigations of Tautomeric Equilibria in Indoline Systems

Tautomerism, the process of proton transfer between two atoms within the same molecule, is an important phenomenon in heterocyclic chemistry. nih.gov this compound can theoretically exist in a tautomeric equilibrium with its imine form, 2-amino-1H-indole.

Computational methods are employed to investigate such equilibria by calculating the relative energies and thermodynamic stabilities of the different tautomers. researchgate.net These calculations can be performed in the gas phase and in various solvents using continuum solvent models to account for environmental effects. The results help predict which tautomer is likely to be the most stable and therefore predominant under specific conditions. For related systems, studies have shown that the position of the tautomeric equilibrium can be significantly influenced by substituent effects and the hydrogen-bonding capabilities of the solvent. nih.gov

Indolin 2 Amine As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The indoline (B122111) framework is a core structure in numerous natural products and pharmaceutically relevant compounds, making its efficient synthesis a significant goal for chemists. nih.govrsc.orgscilit.com Indolin-2-amine and its related structures, such as indolin-2-imines, serve as valuable building blocks for creating these intricate molecules. nih.govnih.gov The development of synthetic methodologies utilizing these precursors allows for the rapid assembly of polycyclic indoline scaffolds. nih.govnih.gov

Indole (B1671886) alkaloids, a major class of natural products, often feature the indoline core. rsc.org Synthetic strategies frequently target the construction of tetracyclic indoline systems, which are common motifs in these biologically active compounds. nih.gov Methodologies for building these complex structures include nucleophilic additions, cycloaddition reactions, and palladium-catalyzed coupling reactions, where indoline-based precursors are key starting materials. nih.gov For instance, 1-alkyl-3-alkylindolin-2-imine hydrochlorides have been effectively used in copper-catalyzed reactions to synthesize dihydro-6H-indolo[2,3-b]quinoline derivatives, demonstrating their utility in building fused heterocyclic systems. nih.gov Furthermore, photoredox-catalyzed dearomatization reactions of indole derivatives with secondary amines provide a pathway to highly strained polycyclic indolines, showcasing the versatility of the indole scaffold in creating three-dimensional complexity. acs.org

The strategic importance of indole and its derivatives, like this compound, is also highlighted in cycloaddition reactions for generating diverse heterocyclic frameworks. researchgate.net These atom-economical reactions leverage the indole structure to access a wide range of architectures, including indolines, tetrahydrocarbazoles, and cyclohepta[b]indoles. researchgate.net

Applications in Stereoselective Synthesis of Advanced Indoline Architectures

Control over stereochemistry is crucial in the synthesis of bioactive molecules. This compound derivatives, particularly indolin-2-imines, have proven to be excellent substrates in stereoselective reactions for the synthesis of advanced indoline architectures with defined three-dimensional arrangements. nih.govresearchgate.net

The formation of the C2–C3 bond in the indoline ring via intramolecular C–H insertion presents an opportunity to create two stereogenic centers. nih.gov Catalytic systems have been developed to achieve this transformation with high levels of enantioselectivity, enabling the synthesis of densely substituted five-membered rings. nih.gov

Organocatalytic asymmetric reactions have also been successfully employed. For example, the [3+3] annulation of indolin-2-imines with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by chiral amines, yields enantioenriched 3-allylindoles with high stereoselectivity. researchgate.net This method allows for the synthesis of either enantiomer by selecting the appropriate catalyst system. researchgate.net Such transformations are valuable as they provide access to chiral indole derivatives that are otherwise difficult to obtain. researchgate.net

Below is a table summarizing selected stereoselective reactions involving indoline precursors.

| Reaction Type | Precursor | Reagent/Catalyst | Product | Key Outcome |

|---|---|---|---|---|

| Asymmetric C–H Insertion | N-protected amine with diazo compound | Rhodium catalyst | Substituted Indoline | Creates two stereogenic centers (C2, C3) with high enantioselectivity. nih.gov |

| Asymmetric [3+3] Annulation | Indolin-2-imine | Chiral Amine (e.g., (DHQD)2PHAL) / MBH Carbonate | Enantioenriched 3-Allylindole | Organocatalytic route to chiral 3-allylindoles with excellent stereoselectivity. researchgate.net |

| Dearomative Cycloaddition | Indole derivative | Photoredox catalyst / Secondary amine | Polycyclic Indoline | Delivers highly strained, fused indolines with exceptional diastereoselectivity. acs.org |

Development of Spirocyclic Systems Utilizing this compound Precursors

Spiroindolines and spirooxindoles are a prominent class of spirocyclic compounds found in a wide range of biologically active natural alkaloids and pharmaceuticals. rsc.org Their unique three-dimensional structure has made them attractive targets in synthetic chemistry. Precursors derived from the indoline core, such as isatins and methyleneindolinones, are extensively used in the construction of these complex spiro systems. rsc.orgrsc.org

The synthesis of spirooxindoles often involves multicomponent reactions or cycloadditions. For example, the reaction of isatins, a β-diketone, and enamines, catalyzed by silver nanoparticles, yields spirooxindoles in high yields. rsc.org Similarly, azomethine ylide cycloaddition reactions, where ylides are generated from the condensation of isatins and amino acids, provide a powerful method for constructing dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines]. mdpi.com

These reactions can be highly regioselective and diastereoselective, leading to the formation of single diastereoisomers in many cases. rsc.orgacs.org The development of enantioselective variants, often employing transition metal catalysts or organocatalysts, has been a major focus of research, allowing for the synthesis of chiral spirocyclic oxindoles. rsc.orgrsc.org

The table below highlights several synthetic strategies for spirocyclic systems using indoline-related precursors.

| Reaction Type | Indoline Precursor | Key Reagents | Spirocyclic System Formed |

|---|---|---|---|

| Azomethine Cycloaddition | Isatin | Sarcosine, 3,5-bis(ylidene)-4-piperidones | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]. mdpi.com |

| Multicomponent Reaction | Isatin | β-Diketone, Enamines, Ag Nanoparticle Catalyst | Spirooxindole. rsc.org |

| [4+1] Annulation | 3-Chlorooxindole | N-(o-chloromethyl)aryl amides | 2,3′-Spirobi(indolin)-2′-one. nih.gov |

| Reductive Spirocyclization | Indole-tethered amide/lactam | Iridium(I) catalyst (Vaska's complex) | Aza-spirocyclic indoline. acs.org |

Functional Materials and Polymer Chemistry Applications (e.g., Electron-Acceptor Building Blocks)

The unique electronic properties of the indoline scaffold, combined with the reactivity of the amine group, make this compound a promising building block for functional materials and polymer chemistry. rsc.orgpolysciences.com Amine-functional polymers are highly valued for their ability to be modified, crosslinked, or to complex with other molecules, finding use in biomedical applications, coatings, and adhesives. polysciences.comrsc.org

In the field of organic electronics, there is a significant need for novel electron-deficient (acceptor) building blocks to construct n-type organic semiconductors. researchgate.net While indoline itself is generally electron-rich, its structure can be modified to tune its electronic properties. The incorporation of strong electron-withdrawing groups onto the indoline or indole ring is a common strategy to create electron-acceptor materials. researchgate.net The amine group in this compound provides a convenient handle for such modifications, allowing for its incorporation into larger conjugated systems.

Polymers containing amine groups can be synthesized through various methods, including the polymerization of amine-functionalized monomers or the post-polymerization modification of a pre-existing polymer. rsc.orgresearchgate.net this compound could potentially serve as a monomer or a modifying agent to introduce the indoline moiety into polymer chains. For example, poly(2-oxazolines) are a class of polymers that can be functionalized with a wide range of groups, including amines, through the choice of initiator or terminating agents. rsc.org An indoline-based initiator could be envisioned for the synthesis of polymers with an α-indoline end-group.

The synergistic combination of an organic polymer with an inorganic matrix can lead to advanced hybrid functional materials. nih.gov Amine-modified composites have been investigated for applications such as CO2 capture, where the amine groups provide active sites for binding carbon dioxide. nih.gov The incorporation of this compound into such composite materials could impart specific functionalities derived from its heterocyclic structure.

Q & A

(Basic) What are the established synthetic routes for Indolin-2-amine, and what are their mechanistic considerations?

Answer:

this compound can be synthesized via:

- Reduction of indole derivatives : Catalytic hydrogenation of 2-nitroindole using Pd/C or Raney Ni under hydrogen atmosphere yields the amine. Mechanistically, this involves cleavage of the N–O bond and subsequent hydrogenation .

- Alkylation of sulfonamide intermediates : Protection of a primary amine with a sulfonyl group, followed by alkylation and deprotection, produces secondary amines like this compound. This method avoids over-alkylation .

- Reductive amination : Reaction of indole-2-carboxaldehyde with ammonia and a reducing agent (e.g., NaBH₃CN) forms the amine via imine intermediate reduction .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (δ 6.5–7.5 ppm for indole protons) and amine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the presence of the amine-bearing carbon (δ 40–60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 144.173 (C₈H₈N₂) and fragments indicative of the indole backbone .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, with impurities detected as secondary peaks .

(Advanced) How can researchers address the lack of toxicological data for this compound in preclinical studies?

Answer:

- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HEK293) to assess acute toxicity. Use concentrations ranging from 1 µM to 1 mM .

- In vivo rodent studies : Administer this compound orally (10–100 mg/kg) over 28 days, monitoring organ weight, histopathology, and hematological parameters. Include positive controls (e.g., known hepatotoxins) .

- Ecotoxicity assessment : Test mobility in soil (OECD 106) and bioaccumulation potential in Daphnia magna (OECD 305) to address environmental safety gaps .

(Advanced) What strategies are recommended for resolving contradictory data in reaction yields across synthetic methodologies?

Answer:

- Systematic parameter variation : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .

- Statistical validation : Apply ANOVA to compare yields from ≥3 independent trials. A p-value <0.05 indicates significant differences between methods .

- Cross-lab replication : Collaborate with independent labs to verify reproducibility, ensuring standardized protocols (e.g., solvent purity, equipment calibration) .

(Basic) What are the key safety protocols for handling this compound in laboratory settings?

Answer:

- Containment : Use fume hoods to minimize aerosol exposure. Clean spills with sand/vermiculite, followed by ethanol rinsing .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers, at ≤25°C .

(Advanced) How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the amine group (HOMO ≈ -5.2 eV) is reactive toward electrophiles .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways and potential toxicity .

- Kinetic simulations : Use software like Gaussian or ORCA to model reaction trajectories and identify transition states for regioselective reactions .

(Basic) What are the common impurities in this compound synthesis, and how are they quantified?

Answer:

- By-products : Unreacted 2-nitroindole (detected via TLC, Rf ≈ 0.7 in ethyl acetate) and over-alkylated derivatives (e.g., N-ethyl this compound) .

- Quantification : GC-MS with internal standards (e.g., deuterated analogs) or HPLC-UV with calibration curves (limit of detection: 0.1% w/w) .

(Advanced) What experimental designs are optimal for studying the catalytic efficiency of this compound derivatives in organic reactions?

Answer:

- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants (kcat) for reactions like Suzuki-Miyaura coupling. Vary catalyst loading (0.1–5 mol%) and monitor turnover frequency .

- Substrate scope analysis : Test derivatives (e.g., N-methyl this compound) in cross-coupling reactions with aryl halides. Correlate electronic effects (Hammett σ values) with yield .

- In situ monitoring : Employ ReactIR to track intermediate formation (e.g., palladium complexes) during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.